1,1'-Diethyl-[3,3'-bidibenzo[cd,g]indazole]-6,6'(1H,1'H)-dione
Overview
Description
[3,3’-Bianthra[1,9-cd]pyrazole]-6,6’(1H,1’H)-dione, 1,1’-diethyl- is a complex organic compound with a unique structure that features two anthraquinone units linked by a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,3’-Bianthra[1,9-cd]pyrazole]-6,6’(1H,1’H)-dione, 1,1’-diethyl- typically involves multi-step organic reactions. One common method includes the condensation of anthraquinone derivatives with hydrazine to form the pyrazole ring. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[3,3’-Bianthra[1,9-cd]pyrazole]-6,6’(1H,1’H)-dione, 1,1’-diethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moieties back to hydroquinone forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, hydroquinones, and other functionalized aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, [3,3’-Bianthra[1,9-cd]pyrazole]-6,6’(1H,1’H)-dione, 1,1’-diethyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its strong absorption and emission properties. It can be used in imaging techniques to study cellular processes and molecular interactions.
Medicine
In medicine, [3,3’-Bianthra[1,9-cd]pyrazole]-6,6’(1H,1’H)-dione, 1,1’-diethyl- is investigated for its potential therapeutic properties. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of [3,3’-Bianthra[1,9-cd]pyrazole]-6,6’(1H,1’H)-dione, 1,1’-diethyl- involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, affecting their function and activity. The compound’s ability to generate reactive oxygen species (ROS) also plays a role in its biological effects, leading to oxidative stress and cell death in certain contexts.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: A simpler structure with similar redox properties.
Pyrazole: A basic structure that forms the core of the compound.
Hydroquinone: A reduced form of quinone with antioxidant properties.
Uniqueness
What sets [3,3’-Bianthra[1,9-cd]pyrazole]-6,6’(1H,1’H)-dione, 1,1’-diethyl- apart from these similar compounds is its combined structural features, which confer unique electronic and photophysical properties. This makes it particularly valuable in applications requiring specific optical and electronic characteristics.
Properties
IUPAC Name |
15-ethyl-11-(15-ethyl-8-oxo-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-11-yl)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22N4O2/c1-3-35-29-19-9-5-7-11-21(19)31(37)23-13-17(15-25(33-35)27(23)29)18-14-24-28-26(16-18)34-36(4-2)30(28)20-10-6-8-12-22(20)32(24)38/h5-16H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVVJYXWTGGFDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=CC(=CC3=N1)C4=CC5=NN(C6=C5C(=C4)C(=O)C7=CC=CC=C76)CC)C(=O)C8=CC=CC=C82 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22N4O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4203-77-4 | |
Record name | (3,3'-Bianthra(1,9-cd)pyrazole)-6,6'(1H,1'H)-dione, 1,1'-diethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004203774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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